Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound with the molecular formula and a molecular weight of approximately 260.09 g/mol. It belongs to the class of pyridine derivatives, specifically characterized by the presence of a bromo substituent and an ester functional group. The compound is noted for its potential biological activities, particularly in the context of receptor inhibition.
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is classified as an organic compound and more specifically as an ester. It is also categorized under heterocyclic compounds due to its pyridine ring structure.
The synthesis of ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves several steps:
The synthesis may involve controlling reaction conditions such as temperature and pH to optimize yield and purity. For instance, reactions are often conducted under reflux or at controlled temperatures to ensure complete conversion of reactants .
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate features a pyridine ring with a bromo group at the 5-position and an oxo group at the 2-position. The structural formula can be represented in SMILES notation as CCOC(=O)CN1C=C(Br)C=CC1=O
, indicating the arrangement of atoms within the molecule .
The compound's CAS number is 663195-13-9, which uniquely identifies it in chemical databases. Its structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry for confirmation of molecular weight and structure.
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can participate in various chemical reactions:
Reaction conditions such as solvent choice (e.g., tetrahydrofuran or dichloromethane) and temperature control are critical for optimizing yields during these transformations.
The mechanism by which ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate exerts its biological effects often involves interaction with specific receptors in biological systems. For example, it has been noted for its inhibitory action on AMPA receptors and kainate receptors, which are involved in neurotransmission processes.
Studies suggest that compounds with similar structures may modulate synaptic transmission by acting as antagonists at these receptor sites, thereby influencing neurological pathways .
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically appears as a white solid or crystalline substance. Its melting point and boiling point are not universally documented but can be determined experimentally.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its solubility in organic solvents like ethanol suggests it is non-polar or slightly polar .
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is primarily used in scientific research due to its potential pharmacological properties. It serves as a building block in medicinal chemistry for developing new drugs targeting neurological disorders or other diseases influenced by receptor activity. Additionally, it may find applications in synthetic organic chemistry for constructing more complex molecular frameworks .
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1